

electronic band structure of Al-Pt compounds

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *aluminum;platinum*

CAS No.: *57621-59-7*

Cat. No.: *B14713656*

[Get Quote](#)

An In-depth Technical Guide to the Electronic Band Structure of Al-Pt Compounds

Abstract

Intermetallic compounds within the Aluminum-Platinum (Al-Pt) system exhibit a diverse range of crystal structures and electronic properties, making them materials of significant interest for applications in catalysis, electronics, and thermoelectricity. Understanding the electronic band structure of these compounds is fundamental to elucidating their chemical bonding, stability, and performance in various applications. This technical guide provides a comprehensive overview of the electronic structure of key Al-Pt intermetallic phases. It synthesizes findings from experimental techniques, primarily Hard X-ray Photoelectron Spectroscopy (HAXPES), and theoretical approaches based on quantum chemical calculations. This document presents quantitative data in structured tables, details the methodologies employed in these studies, and uses visualizations to clarify complex relationships and workflows.

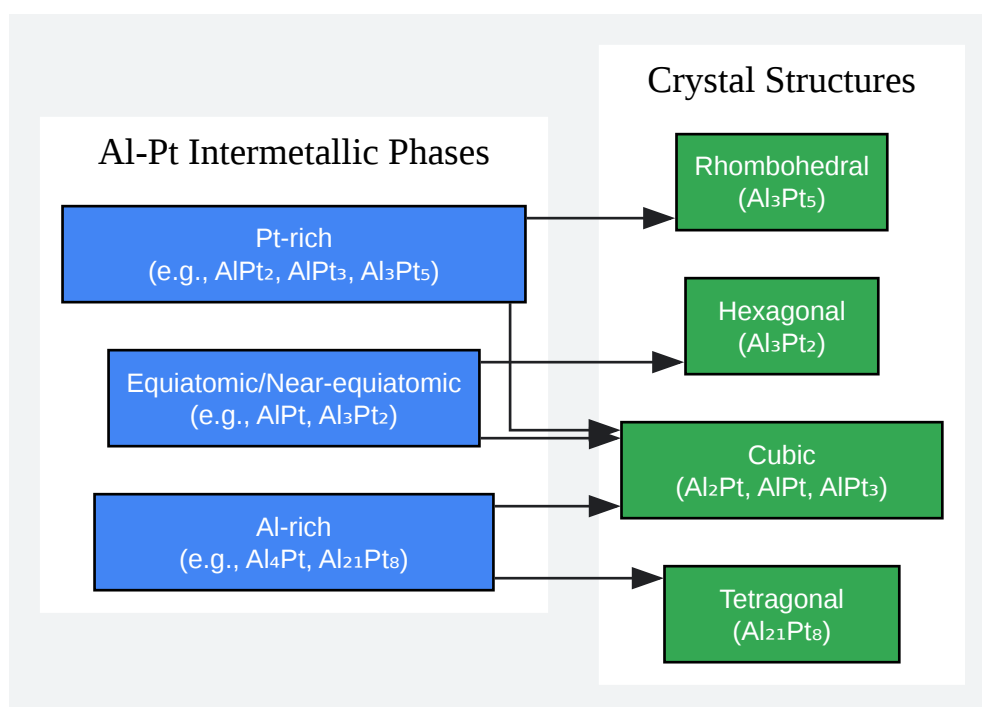
Introduction to the Al-Pt System

The binary Al-Pt system is characterized by a complex phase diagram featuring a multitude of stable intermetallic compounds.^[1] These compounds are formed due to the strong chemical affinity between aluminum and platinum, which leads to significant charge transfer and unique

bonding characteristics.[2][3] The electronic structure, particularly the arrangement of energy bands and the density of states (DOS) near the Fermi level, governs the material's electrical conductivity, magnetic properties, and catalytic activity. A variety of intermetallic compounds have been identified, including $\text{Al}_{21}\text{Pt}_8$, Al_2Pt , Al_3Pt_2 , AlPt , Al_3Pt_5 , AlPt_2 , and AlPt_3 . [3][4] The investigation of their electronic properties reveals trends related to the aluminum content, which influences the charge transfer from Al to Pt and modifies the Pt 5d orbitals.[2][4]

Classification of Al-Pt Intermetallic Compounds

The Al-Pt system contains numerous intermetallic phases, each with a distinct crystal structure. These structural differences lead to varied atomic interactions and, consequently, diverse electronic states. The classification of these compounds is the first step toward understanding their structure-property relationships.



[Click to download full resolution via product page](#)

Caption: Logical classification of major Al-Pt intermetallic compounds by composition and crystal structure.

Methodologies for Characterizing Electronic Structure

The electronic properties of Al-Pt compounds are investigated through a combination of experimental spectroscopy and theoretical calculations.

Experimental Protocol: Hard X-ray Photoelectron Spectroscopy (HAXPES)

HAXPES is a powerful technique for probing the core-level electronic states and valence bands of materials. Its high photon energy allows for the investigation of bulk properties with reduced surface sensitivity compared to conventional XPS.

Sample Preparation:

- Al-Pt intermetallic compounds are synthesized by arc-melting high-purity elemental Al and Pt under an inert argon atmosphere.
- The resulting alloys are annealed at high temperatures (e.g., 800-1000 °C) for extended periods (e.g., several hundred hours) to ensure homogeneity.
- The phase purity and crystal structure of the samples are confirmed using powder X-ray diffraction (PXRD).

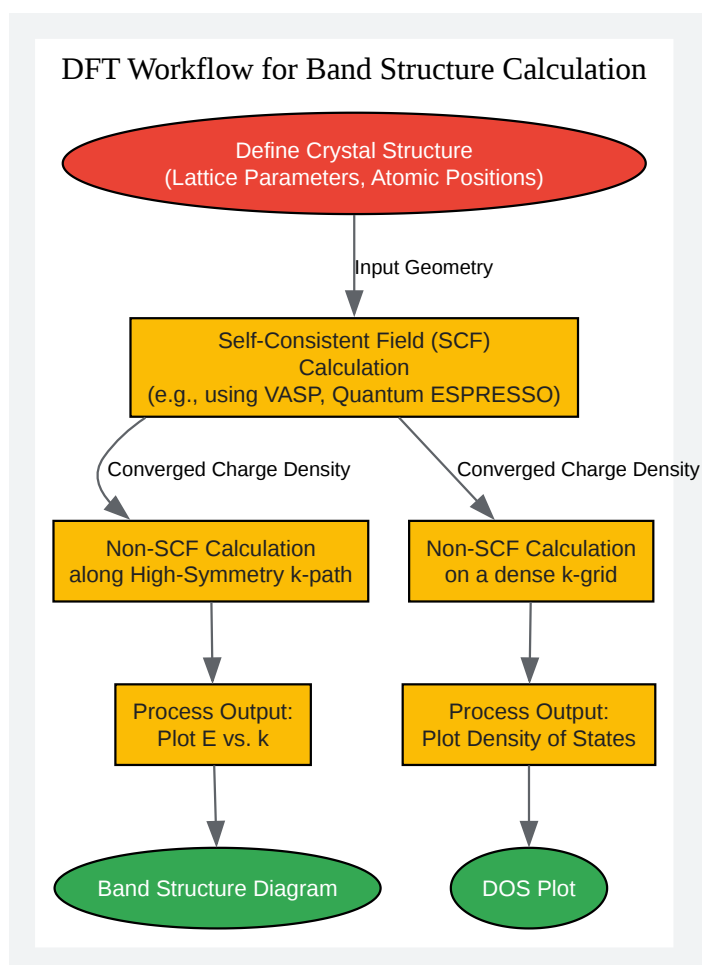
HAXPES Measurement:

- Measurements are typically performed at a synchrotron radiation facility.
- A high-energy monochromatic X-ray beam (e.g., 6-8 keV) is used to irradiate the sample.
- Photoemitted electrons are collected and their kinetic energy is measured by a hemispherical electron analyzer.
- The binding energy of the electrons is calculated by subtracting the measured kinetic energy from the incident photon energy.

- To avoid surface contamination, samples are often fractured or sputtered in-situ under ultra-high vacuum (UHV) conditions.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide theoretical insights into the electronic band structure and density of states, complementing experimental findings.



[Click to download full resolution via product page](#)

Caption: A typical workflow for computing electronic band structure and DOS using Density Functional Theory.

Typical DFT Parameters:

- Method: Full-potential linearized augmented plane-wave (FLAPW) or projector augmented-wave (PAW) method.
- Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) parameterization is common.
- Basis Set: A combination of atomic-like orbitals for valence electrons.
- k-point Mesh: A dense Monkhorst-Pack grid is used for Brillouin zone integration to ensure convergence of total energy.
- Relativistic Effects: Scalar relativistic effects are generally included, and spin-orbit coupling may be added for high accuracy, especially for Pt-rich compounds.

Electronic Structure of Key Al-Pt Compounds

The electronic structure varies significantly across the Al-Pt phase diagram. A key observation is the pronounced charge transfer from aluminum to platinum, which increases with higher Al content.[3][4] This charge transfer, however, does not result in a simple negative shift of Pt core-level binding energies. Instead, Pt 4f core levels shift to higher binding energies with increasing Al content.[2][3] This is attributed to a reduced occupancy of Pt 5d orbitals, which diminishes the screening of the 4f core hole created during photoemission.[2]

Al₂Pt

Al₂Pt crystallizes in the cubic anti-fluorite (CaF₂) structure type.[5][6] In this arrangement, each Pt atom is surrounded by a cube of eight Al atoms, and each Al atom is tetrahedrally coordinated by four Pt atoms.[5] This compound has been investigated for its potential in electrocatalysis.[6]

Property	Value	Reference
Crystal Structure	Cubic (anti-CaF ₂)	[5]
Space Group	Fm-3m	[4]
Lattice Parameter (a)	5.91 Å	[7]
Calculated Pt Charge	-3.52 (QTAIM)	[5]

The calculated density of states for Al₂Pt shows contributions from both Al and Pt states at the Fermi level, indicating its metallic character.[6]

Al₃Pt₂

Al₃Pt₂ adopts a trigonal crystal structure.[8] In this compound, Pt atoms are in a body-centered cubic-like geometry, bonded to eight Al atoms, with Pt-Al bond distances ranging from 2.51 to 2.72 Å.[8]

Property	Value	Reference
Crystal Structure	Trigonal	[8]
Space Group	P-3m1	[8]
Pt Coordination	8 Al atoms	[8]
Al Coordination	Site 1: 6 Pt atoms; Site 2: 5 Pt atoms	[8]

AlPt

The equiatomic compound AlPt is a chiral topological semimetal that crystallizes in a cubic B20 structure (FeSi type).[1][9] Its band structure is notable for hosting multifold band crossings at high-symmetry points (Γ and R points of the Brillouin zone), which are protected by the crystal's chiral symmetry.[9]

Property	Value	Reference
Crystal Structure	Cubic (FeSi-type)	[1]
Space Group	P2 ₁ 3	[4]
Key Feature	Chiral topological semimetal	[9]
Band Crossings	Six-fold at R point, Four-fold at Γ point	[9]

Experimental angle-resolved photoemission spectroscopy (ARPES) has confirmed the calculated band dispersion, including the presence of these multifold crossings.[9]

Pt-rich and Al-rich Compounds

Systematic HAXPES studies across a range of compositions (from Al-rich Al_4Pt to Pt-rich AlPt_3) have provided a comprehensive view of the electronic trends.^{[3][4]}

Compound	Crystal System	Space Group	Pt 4f _{7/2} Binding Energy (eV)	Reference
Pt (elemental)	Cubic	Fm-3m	71.2	[4]
AlPt_3	Cubic	Pm-3m	71.4	[4]
AlPt_2	Orthorhombic	Pnma	71.5	[4]
Al_3Pt_5	Rhombohedral	R-3m	71.6	[4]
AlPt	Cubic	P2 ₁ 3	71.8	[4]
Al_3Pt_2	Trigonal	P-3m1	72.0	[4]
Al_2Pt	Cubic	Fm-3m	72.1	[4]
$\text{Al}_{21}\text{Pt}_8$	Tetragonal	I4 ₁ /amd	72.2	[4]
Al_4Pt	Tetragonal	I4/mcm	72.4	[4]

Note: Binding energies are approximate values from graphical data in the cited literature.

The data clearly shows a systematic increase in the Pt 4f binding energy as the aluminum content increases, consistent with the d-orbital screening explanation.^{[2][3]}

Summary and Outlook

The electronic structure of Al-Pt intermetallic compounds is rich and complex, driven by strong Al-Pt bonding and significant charge transfer. Key takeaways include:

- A diverse array of stable intermetallic phases exists, each with a unique crystal and electronic structure.
- There is a pronounced charge transfer from Al to Pt, with the effective negative charge on Pt increasing with Al content.^[3]

- Counterintuitively, the Pt 4f core-level binding energy increases with Al content due to decreased screening from Pt 5d electrons.[2][3]
- Specific compounds like AlPt exhibit exotic electronic properties, such as multifold Weyl fermions, arising from its chiral crystal structure.[9]

Future research will likely focus on leveraging the tunable electronic properties of these compounds. For instance, the d-band model suggests that modifying the Pt d-band center by alloying with Al can be a strategy to optimize catalytic activity for specific reactions.[10] Further investigations combining advanced spectroscopy, high-throughput DFT screening, and materials synthesis will be crucial to fully harness the potential of the Al-Pt system in catalysis, electronics, and other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Диаграмма состояния системы Al-Pt [himikatus.ru]
2. Al–Pt intermetallic compounds: HAXPES study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
3. Al–Pt intermetallic compounds: HAXPES study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03559J [pubs.rsc.org]
4. pubs.rsc.org [pubs.rsc.org]
5. Al₂Pt for Oxygen Evolution in Water Splitting: A Strategy for Creating Multifunctionality in Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
6. researchgate.net [researchgate.net]
7. researchgate.net [researchgate.net]
8. Materials Data on Al₃Pt₂ by Materials Project (Dataset) | OSTI.GOV [osti.gov]
9. researchgate.net [researchgate.net]
10. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [electronic band structure of Al-Pt compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14713656/docs#electronic-band-structure-of-al-pt-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)